molecular formula C43H63N13O11 B14190593 L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine CAS No. 874655-14-8

L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine

Cat. No.: B14190593
CAS No.: 874655-14-8
M. Wt: 938.0 g/mol
InChI Key: WGAGXQTVUKIIRU-NXBWRCJVSA-N
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Description

L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine is a complex peptide compound It is composed of multiple amino acids, including proline, ornithine, tyrosine, and serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine involves multiple steps, each requiring specific reaction conditions. The process typically starts with the protection of amino groups to prevent unwanted side reactions. The amino acids are then coupled sequentially using peptide coupling reagents such as HATU or EDCI. The final deprotection step yields the desired peptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions often require specific amino acid derivatives and coupling reagents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction can yield modified peptides with altered biological activity .

Scientific Research Applications

L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine is unique due to its specific amino acid composition, which imparts distinct chemical and biological properties.

Properties

CAS No.

874655-14-8

Molecular Formula

C43H63N13O11

Molecular Weight

938.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C43H63N13O11/c44-42(45)49-18-2-6-29(51-35(60)28-5-1-17-48-28)36(61)53-31(21-24-9-13-26(58)14-10-24)38(63)55-33(23-57)40(65)56-20-4-8-34(56)39(64)52-30(7-3-19-50-43(46)47)37(62)54-32(41(66)67)22-25-11-15-27(59)16-12-25/h9-16,28-34,48,57-59H,1-8,17-23H2,(H,51,60)(H,52,64)(H,53,61)(H,54,62)(H,55,63)(H,66,67)(H4,44,45,49)(H4,46,47,50)/t28-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

WGAGXQTVUKIIRU-NXBWRCJVSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O

Origin of Product

United States

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